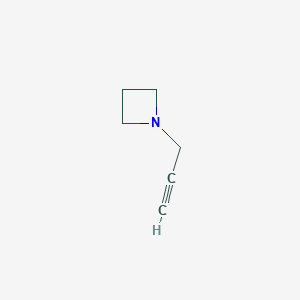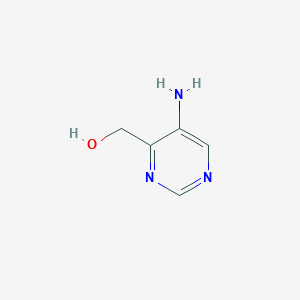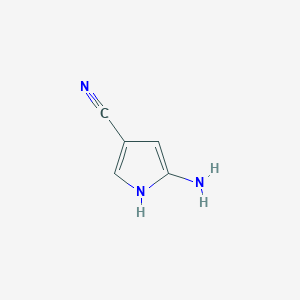
1-(2-Propyn-1-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propyn-1-yl)azetidine is a four-membered nitrogen-containing heterocycle with a propynyl substituent at the nitrogen atom This compound is part of the azetidine family, which is known for its strained ring structure and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Propyn-1-yl)azetidine can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors. For example, the cyclization of N-propynylamines with suitable electrophiles can yield this compound.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method to synthesize azetidines.
Nucleophilic Substitution: Azetidines can also be prepared by nucleophilic substitution reactions involving nitrogen nucleophiles.
Industrial Production Methods: Industrial production of this compound typically involves scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Propyn-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into saturated or partially saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where the propynyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various electrophiles and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce saturated azetidines.
Applications De Recherche Scientifique
1-(2-Propyn-1-yl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Propyn-1-yl)azetidine involves its interaction with molecular targets through its strained ring structure and reactive functional groups. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect biological pathways and molecular processes, making the compound useful in medicinal chemistry and materials science .
Comparaison Avec Des Composés Similaires
Pyrrolidines: These five-membered nitrogen-containing rings are less strained than azetidines and exhibit different chemical behavior.
Uniqueness: 1-(2-Propyn-1-yl)azetidine is unique due to its propynyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C6H9N |
|---|---|
Poids moléculaire |
95.14 g/mol |
Nom IUPAC |
1-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H9N/c1-2-4-7-5-3-6-7/h1H,3-6H2 |
Clé InChI |
FJPKPVUHDMFVCV-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)


